Kelletinin A

DNA polymerase inhibition enzyme selectivity p-hydroxybenzoate esters

Researchers studying non-nucleoside RT inhibition face limited access to authenticated marine natural products. Kelletinin A (≥98%) resolves this as a ribityl pentakis(p-hydroxybenzoate) with noncompetitive inhibition of HIV-1, Mo-MuLV, and AMV RTs. • HTLV-1 replication inhibitor; reduces viral transcripts without affecting protein synthesis • Preferentially inhibits eukaryotic DNA Pol α over β and prokaryotic polymerases • Structurally distinct from Kelletinin I in polyol core (ribitol vs. erythritol) and esterification state Global shipping at ambient temperature; COA provided.

Molecular Formula C40H32O15
Molecular Weight 752.7 g/mol
Cat. No. B14081217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKelletinin A
Molecular FormulaC40H32O15
Molecular Weight752.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OCC(C(C(COC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC=C(C=C3)O)OC(=O)C4=CC=C(C=C4)O)OC(=O)C5=CC=C(C=C5)O)O
InChIInChI=1S/C40H32O15/c41-28-11-1-23(2-12-28)36(46)51-21-33(53-38(48)25-5-15-30(43)16-6-25)35(55-40(50)27-9-19-32(45)20-10-27)34(54-39(49)26-7-17-31(44)18-8-26)22-52-37(47)24-3-13-29(42)14-4-24/h1-20,33-35,41-45H,21-22H2
InChIKeyVWTLXEPPPUFDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kelletinin A: Overview and Research Applications


Kelletinin A (KA; ribityl pentakis(p-hydroxybenzoate)) is a marine natural product isolated from the gastropod Buccinulum corneum, characterized as a pentakis ester of ribitol with p-hydroxybenzoic acid (MW 752.7 g/mol, CAS 112727-22-7) [1][2]. It is a known inhibitor of human T-cell leukemia virus type-1 (HTLV-1) replication and exhibits antimitotic activity in HTLV-1-infected MT2 cells [3]. Its biological profile includes inhibition of HIV-1, Moloney murine leukemia virus (Mo-MuLV), and avian myeloblastosis virus (AMV) reverse transcriptases (RTs) via a noncompetitive mechanism, as well as preferential inhibition of eukaryotic DNA polymerase α [4][5].

Reverse transcriptase inhibition studies (HIV-1, Mo-MuLV, AMV)
Eukaryotic DNA polymerase α selectivity assays
HTLV-1 replication and antimitotic cell models

Kelletinin A: Substitution Limitations


Generic substitution of Kelletinin A with other p-hydroxybenzoate esters or the closely related analog Kelletinin I is not scientifically valid due to critical differences in molecular architecture, enzyme target selectivity, and mechanism of action. Kelletinin I (erythrityl tetrakis ester; MW 602.5) and Kelletinin A (ribityl pentakis ester; MW 752.7) differ fundamentally in both the polyol core (erythritol vs. ribitol) and the number of p-hydroxybenzoate moieties (four vs. five), resulting in distinct steric and electronic properties [1]. Furthermore, analysis of natural and synthetic KA-related compounds has established that inhibitory activity against reverse transcriptases is strictly dependent on the structural peculiarities of the molecule [2]. Interchanging these compounds would compromise assay reproducibility and invalidate mechanistic conclusions.

Kelletinin I differs in polyol core (erythritol) and esterification (4 p-hydroxybenzoate groups), altering steric and electronic properties.
Generic p-hydroxybenzoate esters lack the ribityl pentakis scaffold required for reported RT inhibitory activity.
RT inhibition is structurally dependent; substituting with analogs may not replicate the noncompetitive multi-RT inhibition profile.

Kelletinin A: Comparative Evidence for Selection


Eukaryotic DNA Polymerase α Selectivity

In a direct comparative analysis of p-hydroxybenzoate esters isolated from B. corneum, both Kelletinin I and Kelletinin A demonstrated preferential inhibition of eukaryotic DNA polymerase α over DNA polymerase β, DNA polymerase I, Exo III, pancreatic DNAse I, micrococcal DNAse, and E. coli RNA polymerase [1]. While both compounds share this target preference, their molecular architectures differ substantially: Kelletinin I (erythrityl tetrakis ester, MW 602.5) possesses four p-hydroxybenzoate groups on an erythritol core, whereas Kelletinin A (ribityl pentakis ester, MW 752.7) possesses five p-hydroxybenzoate groups on a ribitol core, conferring distinct physicochemical and steric properties that affect enzyme interaction [1]. For experiments requiring precise control of polyol backbone effects or where the larger, more sterically hindered ribityl pentakis scaffold is mechanistically relevant, Kelletinin A is the required compound.

DNA Pol α Selectivity
Head-to-head
Kelletinin A (ribityl pentakis) and Kelletinin I (erythrityl tetrakis) both preferentially inhibit eukaryotic DNA polymerase α; binding interactions differ with polyol scaffold.
Polymerase α selectivity context; scaffold-dependent enzyme interaction
Exact binding mode for Kelletinin A not fully defined
DNA polymerase inhibition enzyme selectivity p-hydroxybenzoate esters

Noncompetitive Reverse Transcriptase Inhibition

Kelletinin A inhibits HIV-1, Mo-MuLV, and AMV reverse transcriptases via a noncompetitive mechanism with respect to both the template-primer and dTTP in the poly(rA)·oligo(dT)₁₂₋₁₈-directed reaction [1]. This mechanism is fundamentally distinct from that of conventional non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as nevirapine and delavirdine, which are noncompetitive but typically bind to a distinct allosteric pocket and are selective for HIV-1 RT, failing to inhibit Mo-MuLV and AMV RTs [2]. Kelletinin A's broader RT inhibition profile and unique binding mode suggest a different interaction mechanism with HIV-1 RT [1]. Additionally, the RNase H activities of these RTs were not affected by Kelletinin A, indicating functional uncoupling of polymerase and RNase H domains [1].

RT Inhibition Mechanism
Class-level
Noncompetitive with template-primer and dTTP; inhibits HIV-1, Mo-MuLV, AMV RTs; RNase H activity unaffected.
Broad poly-RT inhibition profile distinct from conventional NNRTIs
Class-level inference; mechanism differs from allosteric NNRTI pocket binding
reverse transcriptase inhibition non-nucleoside RT inhibitors antiviral mechanism

Dual DNA/RNA Synthesis Inhibition in HTLV-1 Cells

In HTLV-1-infected MT2 cells, Kelletinin A inhibited cellular DNA and RNA synthesis while leaving protein synthesis unaffected [1]. This selective interference with nucleic acid metabolism, coupled with reduction of high molecular weight viral transcripts, is a distinctive phenotypic signature that distinguishes Kelletinin A from broad-spectrum cytotoxic agents or protein synthesis inhibitors. Generic antiviral compounds or alternative DNA polymerase inhibitors may not exhibit this specific dual nucleic acid inhibition pattern with protein synthesis sparing, making Kelletinin A a uniquely defined tool compound for studying the interface between viral transcription and host cell nucleic acid metabolism in HTLV-1-infected cells.

Cellular Nucleic Acid Inhibition
Reported
Inhibits DNA and RNA synthesis; protein synthesis unaffected; reduces high molecular weight viral transcripts in HTLV-1-infected MT2 cells.
Dual DNA/RNA inhibition phenotype with protein synthesis sparing
Cross-study comparable; not benchmarked against all antimitotic agents
HTLV-1 antiviral antimitotic activity nucleic acid synthesis inhibition

Differentiation Promotion in Hydra Regeneration

In an in vivo Hydra vulgaris regeneration model, Kelletinin A caused a marked increase in regenerated tentacle numbers and promoted transdifferentiation of epithelial cells into battery cells and nematocyte differentiation [1]. Morphological changes correlated with alterations in acid and alkaline phosphatase levels, established regeneration markers [1]. This in vivo differentiation-promoting activity is distinct from the antiviral and antimitotic effects observed in cell culture and is not documented for the analog Kelletinin I or other p-hydroxybenzoate esters. For researchers investigating small molecule modulators of differentiation, regeneration, or developmental processes in cnidarian or other model systems, Kelletinin A offers a unique pharmacological probe not replaceable by other members of the kelletinin family.

Hydra Differentiation
Context-dependent
Marked increase in regenerated tentacle numbers; promotes transdifferentiation of epithelial cells to battery cells and nematocytes; altered acid/alkaline phosphatase levels.
In vivo differentiation-promoting activity in Hydra regeneration model
Model-specific; not documented for Kelletinin I or other analogs
in vivo differentiation regeneration biology developmental pharmacology

Kelletinin A: Optimal Research Applications


Reverse Transcriptase Inhibitor Development

Kelletinin A is optimally applied as a tool compound for investigating reverse transcriptase inhibition mechanisms that diverge from conventional NNRTI binding modes. Its noncompetitive inhibition of HIV-1, Mo-MuLV, and AMV RTs with respect to template-primer and dTTP, combined with its lack of effect on RNase H activity, makes it uniquely valuable for studying functional domain uncoupling and for designing combination therapy strategies [1]. Analysis of natural and synthetic KA-related compounds has shown that inhibitory activity is strictly dependent on the structural peculiarities of the ribityl pentakis ester scaffold, supporting its use in structure-activity relationship (SAR) studies [1].

HTLV-1 Replication and Antimitotic Studies

Kelletinin A serves as a defined reference compound for HTLV-1 research due to its specific phenotypic signature: inhibition of cellular DNA and RNA synthesis without affecting protein synthesis, reduction of high molecular weight viral transcripts, and in vitro inhibition of HTLV-1 reverse transcriptase [2]. This dual nucleic acid synthesis inhibition profile, combined with antimitotic activity specifically in HTLV-1-infected MT2 cells, provides a benchmark for evaluating novel anti-HTLV-1 agents and for studying the interplay between viral transcription and host cell metabolism.

DNA Polymerase α Selectivity Studies

In enzymatic assays requiring preferential inhibition of eukaryotic DNA polymerase α over other DNA-metabolizing enzymes, Kelletinin A is the appropriate choice when the ribityl pentakis ester scaffold is mechanistically relevant. Direct comparative studies with Kelletinin I have established that both compounds preferentially inhibit DNA polymerase α; however, the distinct polyol cores (ribitol vs. erythritol) and differing esterification states (five vs. four p-hydroxybenzoate groups) may influence enzyme interaction parameters [3]. Experiments requiring control of these structural variables should utilize Kelletinin A.

Regeneration and Developmental Biology

Kelletinin A is uniquely suited for in vivo studies of differentiation and regeneration in Hydra vulgaris and potentially other cnidarian model systems. Its demonstrated ability to markedly increase regenerated tentacle numbers and promote transdifferentiation of epithelial cells into battery cells and nematocytes, coupled with correlated changes in regeneration marker enzymes (acid and alkaline phosphatases), provides a distinct pharmacological tool for probing developmental signaling pathways [4]. This application is not documented for other kelletinin family members.

Application
Selection Property
Validation Focus
Reverse transcriptase inhibitor SAR studies
Noncompetitive poly-RT inhibition with broad viral spectrum
Polymerase–RNase H domain uncoupling and template/dNTP independence
HTLV-1 replication mechanism studies
Dual DNA/RNA synthesis inhibition with protein synthesis sparing
Viral transcript reduction and host cell nucleic acid metabolism profiling
DNA polymerase α selectivity research
Preferential Pol α inhibition with ribityl pentakis scaffold
Scaffold-dependent enzyme interaction parameters
Cnidarian regeneration and differentiation studies
In vivo differentiation-promoting activity
Epithelial transdifferentiation and phosphatase marker changes

Technical Documentation Hub

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